molecular formula C15H12ClNO2 B13904538 Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate CAS No. 95568-79-9

Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate

Cat. No.: B13904538
CAS No.: 95568-79-9
M. Wt: 273.71 g/mol
InChI Key: XQDSMMXYCFRVEY-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a chloro substituent at the 5-position and an ethyl ester group at the 2-position of the benzo[E]indole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. In this process, a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 5-chloro-2-nitrobenzaldehyde and ethyl acetoacetate. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and the resulting product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to receptor sites. These interactions can trigger downstream signaling pathways, leading to various biological effects .

Properties

CAS No.

95568-79-9

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

ethyl 5-chloro-3H-benzo[e]indole-2-carboxylate

InChI

InChI=1S/C15H12ClNO2/c1-2-19-15(18)14-7-11-9-5-3-4-6-10(9)12(16)8-13(11)17-14/h3-8,17H,2H2,1H3

InChI Key

XQDSMMXYCFRVEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C3=CC=CC=C32)Cl

Origin of Product

United States

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